6-Chloro-2,4-dimethoxynicotinic acid
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Overview
Description
6-Chloro-2,4-dimethoxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the 6th position and two methoxy groups at the 2nd and 4th positions on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-dimethoxynicotinic acid typically involves the chlorination and methoxylation of nicotinic acid derivatives. One common method includes the use of 2,4-dimethoxypyrimidine as a starting material, which undergoes chlorination at the 6th position using reagents such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4-dimethoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-2,4-dimethoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-dimethoxynicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: An isomer of nicotinic acid with a carboxylic acid group at the 2-position.
Nicotinic Acid: A compound with a carboxylic acid group at the 3-position.
Isonicotinic Acid: A compound with a carboxylic acid group at the 4-position.
Uniqueness
6-Chloro-2,4-dimethoxynicotinic acid is unique due to the presence of both chlorine and methoxy groups on the nicotinic acid ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
1256821-79-0 |
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Molecular Formula |
C8H8ClNO4 |
Molecular Weight |
217.60 g/mol |
IUPAC Name |
6-chloro-2,4-dimethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO4/c1-13-4-3-5(9)10-7(14-2)6(4)8(11)12/h3H,1-2H3,(H,11,12) |
InChI Key |
KORCXOIECZSSNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1C(=O)O)OC)Cl |
Origin of Product |
United States |
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